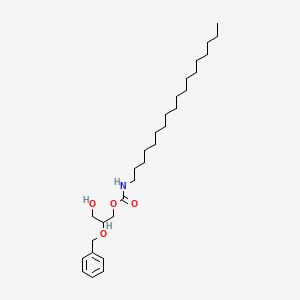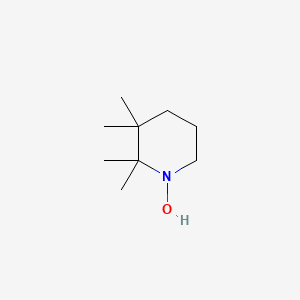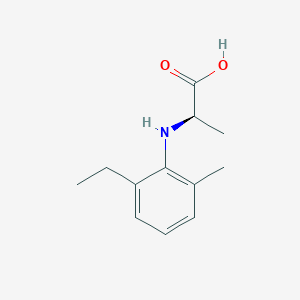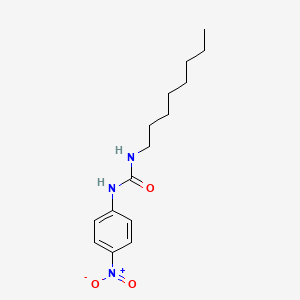
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate is an organic compound that features a benzyloxy group, a hydroxypropyl chain, and an octadecylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate typically involves multiple steps, starting with the preparation of the benzyloxy and hydroxypropyl intermediates. One common method involves the reaction of benzyl alcohol with an epoxide to form the benzyloxypropyl intermediate. This intermediate is then reacted with octadecyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzylic aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl and octadecylcarbamate moieties contribute to the compound’s amphiphilic properties. These interactions can affect the compound’s solubility, stability, and bioavailability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-hydroxypropyl dodecylcarbamate: Similar structure but with a shorter alkyl chain.
2-(Benzyloxy)-3-hydroxypropyl hexadecylcarbamate: Similar structure but with a different alkyl chain length.
2-(Benzyloxy)-3-hydroxypropyl butylcarbamate: Similar structure but with a much shorter alkyl chain.
Uniqueness
2-(Benzyloxy)-3-hydroxypropyl octadecylcarbamate is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
| 85785-37-1 | |
Molecular Formula |
C29H51NO4 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
(3-hydroxy-2-phenylmethoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-29(32)34-26-28(24-31)33-25-27-21-18-17-19-22-27/h17-19,21-22,28,31H,2-16,20,23-26H2,1H3,(H,30,32) |
InChI Key |
PULZKYHSDRUPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/no-structure.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)



![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
